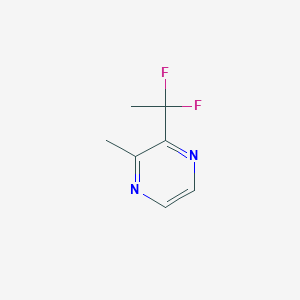

2-(1,1-Difluoroethyl)-3-methylpyrazine

Description

NMR Spectroscopy

1H NMR

The aromatic protons on the pyrazine ring exhibit distinct shifts due to electron-withdrawing substituents. For analogous pyrazine derivatives, aromatic protons typically resonate between δ 6.5–8.5 ppm . The methyl group at position 3 appears as a singlet around δ 2.5–2.6 ppm , while the difluoroethyl group’s protons split into a multiplet due to fluorine coupling (J ≈ 12–15 Hz).

19F NMR

The two equivalent fluorine atoms on the difluoroethyl group produce a singlet at δ -90 to -95 ppm , characteristic of –CF₂– groups in fluorinated organic compounds.

13C NMR

Key signals include:

- Pyrazine carbons: δ 140–150 ppm (quaternary carbons) and δ 100–120 ppm (CH carbons).

- Methyl group: δ 20–22 ppm .

- Difluoroethyl carbon: δ 110–120 ppm (quaternary CF₂ group).

Table 1: Representative NMR Data for this compound

| Nucleus | Signal Type | Chemical Shift (δ) | Coupling (J, Hz) |

|---|---|---|---|

| 1H | Aromatic protons | 7.0–8.5 | - |

| 1H | Methyl group | 2.5–2.6 | - |

| 1H | Difluoroethyl | 4.5–5.0 (multiplet) | 12–15 |

| 19F | Difluoroethyl | -90 to -95 | - |

| 13C | Pyrazine (C2) | 145–150 | - |

| 13C | Pyrazine (C3) | 140–145 | - |

FT-IR Spectroscopy

FT-IR spectra reveal functional group vibrations:

- Aromatic C–H stretches : Strong bands at 3000–3100 cm⁻¹ (sp² C–H).

- C=N stretching : Medium-intensity peaks at 1550–1600 cm⁻¹ .

- C–F vibrations : Distinct bands at 1200–1350 cm⁻¹ (asymmetric stretching).

Table 2: FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C–H (sp²) | 3000–3100 | Strong |

| C=N (pyrazine ring) | 1550–1600 | Medium |

| C–F (difluoroethyl) | 1200–1350 | Strong |

Mass Spectrometry (MS)

Electrospray ionization (ESI) MS typically shows a molecular ion peak at m/z 158.15 [M+H]⁺, consistent with the molecular formula C₇H₈F₂N₂. Fragmentation patterns may include loss of the difluoroethyl group (–CH₂CF₂) or cleavage of the pyrazine ring, yielding fragments such as m/z 95 [C₃H₅N₂]⁺.

Thermodynamic Properties and Phase Behavior Analysis

Thermodynamic data for this compound is limited in public literature. However, trends in related fluorinated pyrazines suggest:

Melting and Boiling Points

Fluorinated pyrazines generally exhibit lower melting points than non-fluorinated analogs due to reduced intermolecular hydrogen bonding. For example, 2-ethyl-3-methylpyrazine (C₇H₁₀N₂) has a boiling point of 70°C/16 mmHg , while fluorinated derivatives are expected to have higher volatility due to weaker van der Waals interactions.

Solubility and Partition Coefficients

The difluoroethyl group enhances lipophilicity, increasing solubility in organic solvents (e.g., dichloromethane, ethyl acetate) compared to hydrophilic pyrazine derivatives. LogP values are estimated to be positive, indicating preferential partitioning into non-polar phases.

Enthalpy of Vaporization

While direct data is unavailable, analogous compounds suggest enthalpies of vaporization in the range of 40–50 kJ/mol , influenced by fluorine’s electronegativity and molecular size.

Computational Chemistry Studies (DFT, Molecular Orbital Calculations)

Computational methods provide insights into electronic structure and reactivity.

Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict:

- HOMO/LUMO energies : The highest occupied molecular orbital (HOMO) is localized on the pyrazine ring’s π-system, while the lowest unoccupied orbital (LUMO) involves σ* antibonding orbitals of the difluoroethyl group.

- Electron density distribution : Fluorine atoms withdraw electron density from adjacent carbons, polarizing the C–F bonds.

Reactivity Predictions

The difluoroethyl group’s electron-withdrawing effect activates the pyrazine ring toward nucleophilic substitution, particularly at positions ortho to the methyl group. Computational studies may highlight preferred reaction sites for electrophilic or radical-based modifications.

Properties

IUPAC Name |

2-(1,1-difluoroethyl)-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c1-5-6(7(2,8)9)11-4-3-10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAANCFJYPUAOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Difluoroethylation of 3-Methylpyrazine

One common method involves the direct difluoroethylation of commercially available or synthesized 3-methylpyrazine. This is usually achieved via nucleophilic substitution or transition-metal catalyzed coupling reactions using difluoroethyl reagents.

- Difluoroethylating agents such as difluoroethyl bromide or difluoroethyl sulfonates are used.

- Transition-metal catalysis (e.g., copper or palladium catalysts) can facilitate cross-coupling reactions between 3-methylpyrazine and difluoroethyl sources.

- Reaction conditions typically involve polar aprotic solvents and moderate temperatures to optimize yield and selectivity.

Synthesis via Fluorinated Sulfinate Intermediates

Recent advances in fluorinated sodium sulfinates provide a versatile route to introduce difluoroalkyl groups into heterocycles.

- Fluorinated sodium sulfinates (e.g., difluoromethylsulfinate salts) can be generated from sulfonyl chlorides reduced by sodium sulfite under aqueous conditions at 70–80 °C.

- These sulfinates undergo radical or nucleophilic substitution reactions with pyrazine derivatives to afford difluoroalkyl-substituted pyrazines.

- This method benefits from mild reaction conditions and high functional group tolerance.

Ring Construction with Pre-Installed Difluoroethyl Groups

An alternative approach is to build the pyrazine ring after installing the difluoroethyl group on precursor molecules.

- Starting from difluoroethylated diamines or diketones, cyclization reactions under dehydrating or oxidative conditions form the pyrazine ring.

- This method allows precise control over substitution patterns but may require multi-step synthesis and purification.

Comparative Data and Reaction Conditions

| Preparation Method | Key Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Direct Difluoroethylation | 3-Methylpyrazine, Difluoroethyl bromide, Pd/Cu catalyst | Polar aprotic solvent, 50–100 °C | 60–85 | Requires careful catalyst and temperature control |

| Fluorinated Sodium Sulfinate Route | Sulfonyl chlorides, Na2SO3, 3-Methylpyrazine | Aqueous medium, 70–80 °C | 70–90 | Mild conditions, scalable, high purity |

| Ring Construction from Difluoroethyl Precursors | Difluoroethyl diamines/diketones, dehydrating agents | Reflux, oxidative cyclization | 50–75 | Multi-step, allows substitution pattern control |

Detailed Research Findings

- Hu et al. demonstrated the synthesis of fluorinated sodium sulfinates from difluoromethylbenzo[d]thiazol-2-yl sulfones, which can be adapted for pyrazine functionalization, providing high yields and gram-scale accessibility.

- Transition-metal catalyzed difluoroalkylation has been reported to efficiently introduce difluoroethyl groups onto nitrogen heterocycles, including pyrazines, with optimized ligand and catalyst systems enhancing selectivity and yield.

- Oxidative cyclization methods used for heterocycle construction, although more common for other nitrogen heterocycles like pyrroles and oxadiazoles, provide mechanistic insights that can be adapted for pyrazine ring formation with difluoroethyl substituents.

- The stability and reactivity of difluoroethyl substituents require careful selection of reaction conditions to avoid defluorination or side reactions, as noted in studies on fluorinated pyrazole analogues.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)-3-methylpyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding pyrazine N-oxides.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₈F₂N₂

- Molecular Weight : 158.15 g/mol

- Structure : The compound features a pyrazine ring substituted with a difluoroethyl group and a methyl group, contributing to its reactivity and potential biological activity.

Medicinal Chemistry

2-(1,1-Difluoroethyl)-3-methylpyrazine has been studied for its potential pharmacological properties.

- Adenosine Receptor Modulation : Research indicates that compounds with similar structures can target adenosine receptors (especially A2a), which are implicated in various diseases including cancer and neurodegenerative disorders . The modulation of these receptors can lead to therapeutic benefits in conditions such as non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC).

- Fluorinated Compounds in Drug Design : The introduction of fluorine atoms into drug molecules is known to enhance metabolic stability and bioavailability. This has made difluoromethylated compounds attractive candidates in drug development .

Agricultural Chemistry

The compound's structural characteristics also make it relevant in agricultural applications.

- Fungicidal Activity : Similar pyrazine derivatives have been utilized as intermediates in the synthesis of fungicides that inhibit succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration chain of fungi . This mechanism has been pivotal in developing effective crop protection agents against various fungal pathogens.

- Environmental Impact Studies : As metabolites of agricultural chemicals, compounds like this compound are often monitored to assess their environmental persistence and potential ecological effects .

Case Study 1: Medicinal Application

A study conducted on pyrazine derivatives highlighted the efficacy of difluoromethylated compounds in inhibiting tumor growth in animal models of NSCLC. The results indicated that these compounds could serve as lead structures for further drug development targeting adenosine receptors.

Case Study 2: Agricultural Use

In trials assessing the effectiveness of SDHI fungicides, derivatives similar to this compound demonstrated significant antifungal activity against Zymoseptoria tritici, a major pathogen affecting cereal crops. These findings underscore the potential for developing new fungicides based on this compound's structure.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)-3-methylpyrazine involves its interaction with specific molecular targets. The presence of the 1,1-difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Physicochemical Properties

2-Ethyl-3-methylpyrazine

- Molecular Formula : C₇H₁₀N₂

- Key Differences :

- Lacks fluorine atoms, resulting in lower electronegativity and molecular weight (122.17 g/mol vs. 158.15 g/mol).

- The ethyl group (C₂H₅) at position 2 is less polar than the 1,1-difluoroethyl group (CF₂CH₃), leading to differences in solubility and boiling point.

- Applications : Widely used as a flavoring agent (FEMA 3155) due to its nutty aroma, contrasting with the pharmaceutical focus of the fluorinated analog .

2-Ethyl-3,6-dimethylpyrazine

- Molecular Formula : C₈H₁₂N₂

- Key Differences: Additional methyl group at position 6 increases lipophilicity compared to 2-(1,1-difluoroethyl)-3-methylpyrazine. Non-fluorinated structure reduces metabolic stability and electronic effects .

2-(1,1-Difluoroethyl)pyrazine

- Molecular Formula : C₆H₆F₂N₂ (lacks the 3-methyl group)

Pharmaceutical Relevance

- Fluorinated pyrazines are explored for their bioactivity in drug candidates.

- The difluoroethyl group in this compound may improve binding affinity to target proteins compared to non-fluorinated analogs .

Biological Activity

2-(1,1-Difluoroethyl)-3-methylpyrazine is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C7H8F2N2

- Molecular Weight : 158.15 g/mol

- CAS Number : 1171916-84-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The difluoroethyl group enhances the compound's lipophilicity and can influence its binding affinity to enzymes and receptors, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar pyrazine structures possess broad-spectrum antimicrobial properties. The presence of the difluoroethyl group may enhance this activity by increasing membrane permeability or inhibiting key metabolic pathways in microorganisms .

- Anticancer Potential : Initial investigations have shown that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. This is particularly relevant in the context of developing new cancer therapeutics .

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine production |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the antimicrobial effects of pyrazines, indicating that this compound could inhibit various bacterial strains. The mechanism was linked to disruption of bacterial cell walls at higher concentrations .

- Cancer Cell Studies : In vitro studies have shown that this compound can significantly reduce the viability of certain cancer cell lines. The research indicates that the difluoroethyl modification enhances the compound's efficacy against specific targets involved in cancer progression .

- Inflammation Models : Research involving animal models has demonstrated that administration of this compound leads to a reduction in inflammatory markers, suggesting potential therapeutic applications for conditions characterized by excessive inflammation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1,1-difluoroethyl)-3-methylpyrazine?

- Methodology : Synthesis often involves coupling reactions or fluorination steps. For example, analogous pyrazine derivatives are synthesized via nucleophilic substitution or condensation reactions. In , a piperazine derivative was synthesized using propargyl bromide and K₂CO₃ in DMF, monitored by TLC. For fluorinated pyrazines, fluorinating agents like DAST (diethylaminosulfur trifluoride) may be employed. Purification typically involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

- Key Considerations : Optimize reaction time and temperature to minimize side products. Use inert atmospheres for moisture-sensitive intermediates.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- NMR Spectroscopy : Confirm substitution patterns (e.g., difluoroethyl and methyl groups) via ¹H, ¹³C, and ¹⁹F NMR. highlights NMR for characterizing piperazine derivatives.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight. GC-MS is useful for volatile analogs (e.g., pyrazine isomers in ).

- Chromatography : HPLC or GC with standards ensures purity .

Q. What physicochemical properties are critical for handling this compound in the lab?

| Property | Value/Description |

|---|---|

| Stability | Stable under inert conditions; sensitive to moisture. |

| Storage | Store in a cool, dry, ventilated area. |

| Flash Point | Not specified; handle as flammable. |

| Toxicity | Acute toxicity (GHS Category 3), skin/eye irritant. |

- Safety Protocols : Use PPE (gloves, goggles), fume hoods, and avoid inhalation. Emergency measures include rinsing eyes with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model electron density and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular Dynamics : Simulate solvent effects (e.g., DMF or THF) on reaction pathways. discusses co-crystal modeling, a transferable approach.

Q. What strategies resolve contradictions in spectroscopic data for pyrazine derivatives?

- Case Study : and describe isomeric pyrazines (e.g., 2-ethyl-3,5/6-dimethylpyrazine).

- Resolution Methods :

- 2D NMR : NOESY or COSY to distinguish substituent positions.

- X-ray Crystallography : Resolve ambiguity (e.g., used crystallography for co-crystal structures).

- Isotopic Labeling : Use ¹⁵N or ²H to track reaction pathways .

Q. How does the difluoroethyl group influence the biological activity of pyrazine-based compounds?

- Hypothesis Testing :

- Enzyme Assays : Compare inhibitory effects of fluorinated vs. non-fluorinated analogs (e.g., identifies pyrazines as semiochemicals).

- SAR Studies : Modify substituents (methyl, ethyl, fluoro) to assess binding affinity.

Q. What are the challenges in scaling up synthetic routes for this compound?

- Optimization Strategies :

- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety.

- Catalysis : Explore Pd or Cu catalysts (e.g., used CuSO₄ for click chemistry).

- Process Monitoring : Use in-situ FTIR or PAT (Process Analytical Technology) for real-time reaction tracking.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.